molecular formula C24H25N5O3 B2928311 9-(3-methoxyphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 848741-08-2

9-(3-methoxyphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No.: B2928311
CAS No.: 848741-08-2
M. Wt: 431.496
InChI Key: ZUORHXUTXLADMW-UHFFFAOYSA-N
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Description

The description of an organic compound typically includes its molecular formula, molecular weight, and structural formula. The compound’s IUPAC name is also part of its description .


Synthesis Analysis

The synthesis of an organic compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis process is often optimized to increase yield, reduce cost, and minimize environmental impact .


Molecular Structure Analysis

The molecular structure of a compound is determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include its reactivity with other substances, its stability under various conditions, and the mechanisms of its reactions .


Physical and Chemical Properties Analysis

This includes studying properties like boiling point, melting point, solubility in various solvents, and acidity or basicity (pH). These properties can be determined through various experimental techniques .

Scientific Research Applications

Crystal Structure and Conformation

Research on compounds with similar structural frameworks, such as pyrimidines and purines, has revealed diverse molecular conformations that are crucial for understanding their chemical and biological properties. For instance, the study of crystal structures of similar compounds has shown that these molecules can adopt varied conformations due to the flexibility of their structure, which is important for their interactions with biological targets. The identification of unconventional hydrogen bonds forming polymers in crystals highlights their potential for forming complex molecular assemblies, which could be useful in materials science or drug design (Wang et al., 2011).

Synthetic Routes and Chemical Reactivity

The synthesis and reactivity of similar compounds have been extensively studied, providing valuable insights into the development of novel pharmaceuticals and materials. Efficient synthetic routes to create dihydropyrimido pyrimidines, for example, demonstrate the versatility of these structures in chemical synthesis. These methods not only expand the chemical space of these compounds but also open avenues for the creation of new molecules with tailored properties for specific applications (Carvalho et al., 2007).

Biological Activity and Pharmaceutical Potential

Some derivatives of the core structure have been investigated for their biological activities, including their potential as non-peptide antagonists for receptors such as the human luteinizing hormone-releasing hormone (LHRH) receptor. This highlights the compound's relevance in the development of new therapeutic agents that could treat sex-hormone-dependent diseases (Sasaki et al., 2003). Additionally, novel synthetic pathways have been explored to create derivatives with potential anti-inflammatory and analgesic properties, further emphasizing the pharmaceutical applications of these compounds (Abu‐Hashem et al., 2020).

Mechanism of Action

For biologically active compounds, the mechanism of action refers to how the compound interacts with biological systems. This can involve binding to specific receptors, inhibiting certain enzymes, or modulating specific biological pathways .

Safety and Hazards

This involves assessing the potential risks associated with the compound. This can include toxicity, flammability, environmental impact, and precautions for safe handling and storage .

Properties

IUPAC Name

9-(3-methoxyphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O3/c1-16-8-10-17(11-9-16)15-29-22(30)20-21(26(2)24(29)31)25-23-27(12-5-13-28(20)23)18-6-4-7-19(14-18)32-3/h4,6-11,14H,5,12-13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUORHXUTXLADMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(N=C4N3CCCN4C5=CC(=CC=C5)OC)N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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